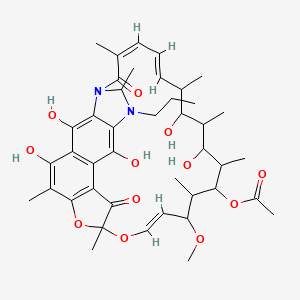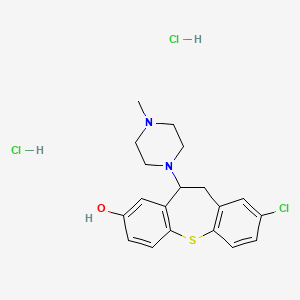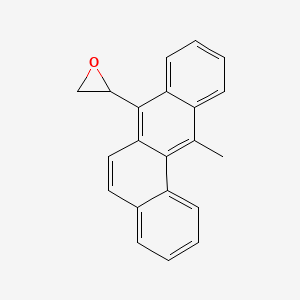
7-Oxiranyl-12-methylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxiranyl-12-methylbenz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and reactivity make it a subject of interest for various studies, including those related to carcinogenicity and environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxiranyl-12-methylbenz(a)anthracene typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by epoxidation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include rigorous purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxiranyl-12-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Oxiranyl-12-methylbenz(a)anthracene is used as a model compound to study the reactivity and mechanisms of PAHs. It helps in understanding the behavior of similar compounds under different conditions.
Biology: This compound is significant in biological studies, particularly in understanding the mechanisms of carcinogenesis. It is used to induce tumors in experimental models to study cancer development and progression.
Medicine: In medical research, this compound is used to investigate the effects of PAHs on human health. It helps in identifying potential therapeutic targets and developing strategies to mitigate the harmful effects of these compounds.
Industry: Although its industrial applications are limited, the compound is used in the synthesis of other complex organic molecules. It serves as an intermediate in the production of certain dyes, pharmaceuticals, and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxiranyl-12-methylbenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, causing mutations and initiating carcinogenesis. It also interacts with enzymes involved in metabolic pathways, leading to the formation of reactive intermediates that can cause cellular damage.
Molecular Targets and Pathways:
DNA: The compound can bind to DNA, forming adducts that interfere with replication and transcription.
Enzymes: It affects enzymes such as cytochrome P450, leading to the formation of reactive oxygen species (ROS) and other toxic metabolites.
Signaling Pathways: The compound can activate or inhibit various signaling pathways involved in cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Benz(a)anthracene: A simpler PAH used in similar research applications.
7-Methylbenz(a)anthracene: A derivative with comparable reactivity and biological effects.
Uniqueness: 7-Oxiranyl-12-methylbenz(a)anthracene is unique due to its specific structure, which includes an oxiranyl group. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for specialized research applications.
Propiedades
Número CAS |
61695-77-0 |
|---|---|
Fórmula molecular |
C21H16O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2-(12-methylbenzo[a]anthracen-7-yl)oxirane |
InChI |
InChI=1S/C21H16O/c1-13-15-7-4-5-9-17(15)21(19-12-22-19)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,19H,12H2,1H3 |
Clave InChI |
CBQFTIPLYIBMDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)C4CO4)C=CC5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


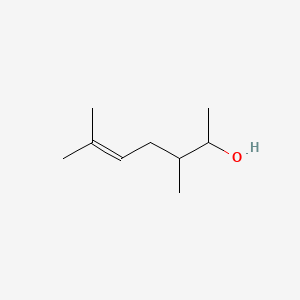
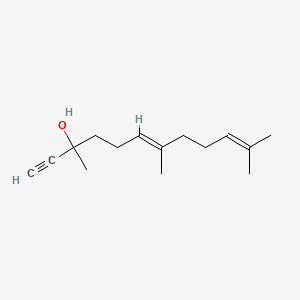

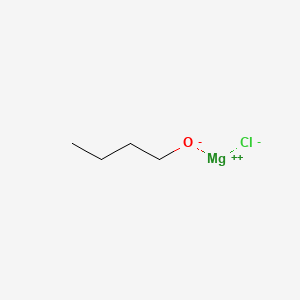

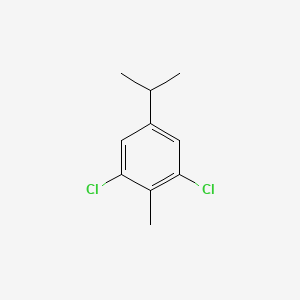
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)




